molecular formula C10H15NO2 B194583 Etilefrine CAS No. 709-55-7

Etilefrine

Cat. No. B194583
CAS RN: 709-55-7
M. Wt: 181.23 g/mol
InChI Key: SQVIAVUSQAWMKL-UHFFFAOYSA-N
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Description

Etilefrine is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series . It is primarily an adrenergic agonist of α1 and β1 receptors and is used as an anti-hypotensive . It has been used as a vasoconstrictor agent .


Synthesis Analysis

A preparation method of etilefrine hydrochloride includes adding alpha-bromo-m-hydroxyacetophenone to a solvent, stirring, and dissolving .


Molecular Structure Analysis

Etilefrine has a molecular formula of C10H15NO2 . Its molecular weight is 181.2316 . The 3D structure of Etilefrine can be viewed using specific software .


Physical And Chemical Properties Analysis

Etilefrine is a small molecule . It has a molecular weight of 181.2316 and a chemical formula of C10H15NO2 .

Scientific Research Applications

Treatment of Orthostatic Hypotension

  • Summary of the Application : Etilefrine is an adrenergic agonist primarily of α1 and β1 receptors used as an anti-hypotensive . It is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the individual patient’s condition and should be determined by a healthcare provider. As an adrenergic agonist, Etilefrine works by stimulating the adrenergic receptors in the cardiovascular system, which increases cardiac output and raises blood pressure .
  • Results or Outcomes : The primary outcome of using Etilefrine in this context is the successful treatment of orthostatic hypotension, which is a condition characterized by a sudden drop in blood pressure when a person stands up from a sitting or lying position .

Extraction of Pharmaceuticals from Water Samples

  • Summary of the Application : A molecularly imprinted polymer (MIP) was synthesized for the selective and efficient extraction of selected pharmaceuticals, including Etilefrine, from surface water samples .
  • Methods of Application : The MIP was used as an adsorbent for solid-phase extraction of the selected pharmaceuticals in dam water samples . The adsorption of the selected pharmaceuticals onto the particles of the polymer followed a Freundlich adsorption isotherm as well as a pseudo-second-order adsorption model .
  • Results or Outcomes : The imprinted polymer was evaluated as a selective adsorption sorbent for solid-phase extraction (SPE) of the selected pharmaceuticals in dam water samples followed by LC–MS analysis, giving recoveries ranging from 43 to 69% .

Use as a Vasoconstrictor Agent

  • Summary of the Application : Etilefrine is an adrenergic agonist that appears to interact with beta-1 and some alpha-adrenergic receptors. It has been used as a vasoconstrictor agent .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the individual patient’s condition and should be determined by a healthcare provider. As an adrenergic agonist, Etilefrine works by stimulating the adrenergic receptors in the cardiovascular system, which increases cardiac output and raises blood pressure .
  • Results or Outcomes : The primary outcome of using Etilefrine in this context is the successful treatment of conditions that require vasoconstriction, such as certain types of shock or low blood pressure .

Safety And Hazards

Etilefrine hydrochloride can be toxic if swallowed and can cause serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers

There are several papers that discuss Etilefrine. One paper discusses the successful management of Chylothorax with Etilefrine in two pediatric patients . Another paper discusses the increased heart rate and mean arterial blood pressure associated with Etilefrine .

properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVIAVUSQAWMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride)
Record name Etilefrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557
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DSSTOX Substance ID

DTXSID1023029
Record name Etilefrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Etilefrine

CAS RN

709-55-7, 10128-36-6
Record name (±)-Etilefrine
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URL https://commonchemistry.cas.org/detail?cas_rn=709-55-7
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Record name Etilefrine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
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Record name Etilefrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etilefrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829
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Record name (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEFRINE
Source FDA Global Substance Registration System (GSRS)
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Melting Point

208-209
Record name Etilefrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08985
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,010
Citations
AJ Coleman, WP Leary, AC Asmal - European journal of clinical …, 1975 - Springer
… the infusion of 1 – 8 mg etilefrine but begins to rise at higher dosage. … etilefrine is infused after administration of intravenous propranolol 2,5 mg. These findings indicate that etilefrine has …
Number of citations: 41 link.springer.com
A Raviele, M Brignole, R Sutton, P Alboni, P Giani… - Circulation, 1999 - Am Heart Assoc
… During follow-up, the group treated with etilefrine had a similar incidence of first syncopal … days in the etilefrine arm and 112 days in the placebo arm). Conclusions—Oral etilefrine is not …
Number of citations: 263 www.ahajournals.org
AM El Defrawy, AL Saber - Tropical Journal of Pharmaceutical Research, 2017 - ajol.info
Purpose: To develop a simple and cost effective spectrophotometric method for the determination of etilefrine hydrochloride (ET) in pharmaceutical formulations and human plasma. …
Number of citations: 3 www.ajol.info
C Gomes Amorim, A Araújo… - …, 2019 - Wiley Online Library
… for etilefrine sensing membrane with potentiometric transduction. The etilefrine selective … The electrode exhibited selective cationic response toward the etilefrine in a concentration …
I Okpala, N Westerdale, T Jegede… - British journal of …, 2002 - Wiley Online Library
Priapism is a common complication of sickle cell disease (SCD) that could lead to erectile dysfunction and psychosocial problems. Treatment of established fulminant priapism is usually …
Number of citations: 88 onlinelibrary.wiley.com
P Guillem, I Papachristos, C Peillon… - … and thoracic surgery, 2004 - academic.oup.com
… The mean etilefrine treatment duration was 6.4 days (range 4… etilefrine infusion to 183 ml on the seventh day of etilefrine use… leak by using etilefrine in a series of 10 patients (11 etilefrine …
Number of citations: 66 academic.oup.com
JH Hengstmann, U Weyand, HJ Dengler - European journal of clinical …, 1975 - Springer
… Pharmacokinetic and metabolic studies with 3 H-etilefrine … the plasma curves of unchanged etilefrine after both routes of … The time curve of plasma levels of etilefrine was compatible …
Number of citations: 38 link.springer.com
S Ekeström, L Liljeqvist… - The Thoracic and …, 1980 - thieme-connect.com
… of intravenously administered etilefrine on cardiac output… etilefrine on the vascular resistance of parenchymatous and of muscular regions, but it is also possible that the effect of etilefrine …
Number of citations: 4 www.thieme-connect.com
AH Elshafeey, RM El-Dahmy - Saudi Pharmaceutical Journal, 2022 - Elsevier
Etilefrine hydrochloride (ET) is a water-soluble drug that is used to treat hypotension, but it has a bitter taste and low bioavailability due to undergoing the first-pass effect. Thus, this …
Number of citations: 4 www.sciencedirect.com
J Räsänen, S Alahuhta, T Kangas-Saarela… - International Journal of …, 1991 - Elsevier
… Etilefrine caused no detectable changes in fetal … Etilefrine (the ethyl homologue of phenylephrine) is a potent … The aim of this study was to investigate whether ephedrine and …
Number of citations: 35 www.sciencedirect.com

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